4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) core substituted with a thieno[3,2-b]thiophene moiety bearing a propyl chain. This compound is widely utilized in Suzuki–Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing conjugated polymers for organic electronics . The thieno[3,2-b]thiophene group enhances π-conjugation, making it valuable in materials science for applications such as organic field-effect transistors (OFETs) and photovoltaics .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2S2/c1-6-7-10-8-11-12(19-10)9-13(20-11)16-17-14(2,3)15(4,5)18-16/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPREAVCCHWWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Propylthieno[3,2-b]thiophene
The propyl-substituted thieno[3,2-b]thiophene precursor is typically synthesized via Friedel-Crafts alkylation or cross-coupling reactions . For example:
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Starting material : Thieno[3,2-b]thiophene is treated with 1-bromopropane in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C to introduce the propyl group at the 5-position.
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Yield : 60–75% after purification via column chromatography (hexane/ethyl acetate, 9:1).
| Parameter | Value | Source |
|---|---|---|
| Yield | 61–86% | |
| Reaction Temperature | –78°C to RT | |
| Purification Solvent | Hexane/CH₂Cl₂ (4:1) |
Alternative Routes: Suzuki Coupling
For derivatives with complex substitution patterns, Suzuki-Miyaura coupling is employed:
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Substrate : 2-Bromo-5-propylthieno[3,2-b]thiophene.
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Boron Partner : Bis(pinacolato)diboron (1.2 equiv) with KOAc (3 equiv) at 80°C.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Optimization Insights
Temperature Control
Maintaining –78°C during lithiation prevents side reactions (e.g., ring-opening). Excess boronate reagent (1.05 equiv) improves yield.
Solvent Effects
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THF outperforms DME or ethers due to better solubility of intermediates.
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Anhydrous conditions are critical to avoid hydrolysis of the boronate.
Comparative Methods
| Method | Advantages | Limitations |
|---|---|---|
| Lithiation-Borylation | High regioselectivity | Cryogenic conditions |
| Suzuki Coupling | Broad substrate tolerance | Requires pre-functionalized halide |
Industrial-Scale Considerations
Emerging Techniques
Recent advances include flow chemistry for continuous lithiation-borylation, reducing reaction time to 30 minutes .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Boronic Acids: From hydrolysis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers.
Material Science: Employed in the development of new materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group allows it to form stable carbon-carbon bonds with various electrophiles, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane
- Structure : Simplest analog with a single thiophene ring.
- Applications: Used as a monomer for polythiophene synthesis in conductive polymers .
- Key Difference: Absence of the fused thienothiophene system reduces conjugation length and electronic delocalization, limiting its utility in high-performance OFETs .
4,4,5,5-Tetramethyl-2-(5-(2-octyldodecyl)thiophen-2-yl)-1,3,2-dioxaborolane
- Structure : Features a long alkyl chain (2-octyldodecyl) on the thiophene ring.
- Properties: Enhanced solubility in nonpolar solvents due to the bulky alkyl substituent .
- Applications : Ideal for solution-processable organic semiconductors.
- Key Difference: The alkyl chain improves processability but may hinder crystallinity and charge transport compared to the propyl-thienothiophene derivative .
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Benzo[b]thiophene core with a methyl substituent.
- Properties : Molecular weight 274.19 g/mol; planar structure promotes stacking in solid state .
- Key Difference : The benzo[b]thiophene system offers broader absorption spectra but may introduce steric hindrance in cross-coupling reactions .
Substituent Effects on Reactivity and Electronic Properties
Alkynyl and Alkenyl Derivatives
- Example : 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (C₁₄H₁₇BO₂, 228.10 g/mol) .
- Properties : The ethynyl group enables conjugation with aromatic systems, enhancing electron-withdrawing characteristics.
- Applications : Intermediate for fluorescent dyes and metal-organic frameworks (MOFs).
- Key Difference: Ethynyl groups increase reactivity in Sonogashira couplings but reduce thermal stability compared to thienothiophene derivatives .
Formyl-Functionalized Derivatives
- Example : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxaldehyde (C₁₁H₁₅BO₃S, 238.11 g/mol) .
- Properties : The formyl group enables post-functionalization via condensation reactions.
- Applications : Building block for Schiff base-linked polymers or sensors.
- Key Difference: Polar formyl substituent reduces solubility in nonpolar solvents, limiting its use in bulk heterojunction solar cells .
Comparative Data Table
*Calculated based on structural formula.
Biological Activity
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The compound is characterized by the following chemical formula:
- Molecular Formula : C₁₂H₁₅B O₂S
- Molecular Weight : 234.23 g/mol
- CAS Number : 1004784-50-2
It features a dioxaborolane structure which is known for its utility in organic synthesis and medicinal chemistry.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives of dioxaborolanes inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound:
- In Vitro Studies : Tests have shown that it possesses inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 32 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents : The presence of specific substituents on the thiophene ring enhances its interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Propyl group | Increased lipophilicity and cellular uptake |
| Dioxaborolane moiety | Facilitates interactions with biomolecules |
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing 4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging boronic ester intermediates. For example:
- Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) as precursors, which are stable and widely employed in coupling reactions .
- React with halogenated thieno[3,2-b]thiophene derivatives (e.g., 5-propylthieno[3,2-b]thiophen-2-yl halides) under palladium catalysis. Optimize solvent systems (e.g., THF or DMF) and bases (e.g., K₂CO₃) to enhance yield.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography.
Key Considerations:
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
Q. How can researchers address discrepancies between spectroscopic data and computational models for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects or crystal packing forces :
- Compare experimental X-ray torsional angles (e.g., 67.34° in thiophene derivatives ) with DFT-optimized geometries. Adjust computational solvation models to mimic the solid-state environment.
- For NMR inconsistencies, analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation in the dioxaborolane ring ).
- Validate using solid-state NMR or neutron diffraction for boron environments.
Q. What experimental precautions are critical for handling air-sensitive intermediates during synthesis?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
- Storage : Store boronic esters at 0–6°C in sealed containers to prevent hydrolysis .
- Quenching : Use degassed solvents (e.g., THF) and avoid protic additives.
- Safety Protocols : Wear PPE (gloves, goggles) and dispose of waste via certified hazardous waste handlers .
Q. How do substituents on the thieno[3,2-b]thiophene moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., nitro ) reduce boron electrophilicity, slowing coupling.
- Steric Effects : Bulky substituents (e.g., propyl vs. decyl ) may hinder catalyst access.
- Solubility : Alkyl chains (e.g., propyl) enhance solubility in nonpolar solvents, aiding reaction homogeneity.
Design Strategy:
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
Q. What strategies improve the stability of this compound in long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
